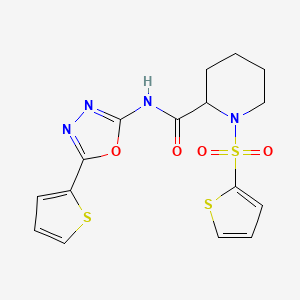

![molecular formula C9H9ClOS B2672668 trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone CAS No. 1290100-59-2](/img/structure/B2672668.png)

trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized in a variety of ways. For instance, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was synthesized by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 . The acid was then coupled with various aryl, alkyl, and heterocyclic amines .Molecular Structure Analysis

The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom . The presence of halogen atoms in certain thiophene derivatives can result in deeper HOMO energy levels .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a new polymer was synthesized by Stille polymerization . The polymer exhibited excellent compatibility with the host blend and tended to enhance miscibility and formed cascade energy levels .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Organic Photovoltaics

Compounds with similar structures have been used in the development of organic photovoltaics (OPVs). These are a promising technology for indoor low-energy-consumption portable electronic equipment . A wide bandgap two-dimensional linear polymer was developed with a donor–π–acceptor backbone structure, where 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene was used as the donor unit .

Solar Cells

Similar compounds have been used in the fabrication of non-fullerene organic solar cells. The new polymer, poly [1-(5-(4,8-bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)-6-methylbenzo[1,2-b:4,5-b′]dithiophen-2-yl)-4-fluorothiophen-2-yl)-5,7-bis(2-ethylhexyl)-3-(4-fluoro-5-methylthiophen-2-yl)benzo[1,2-c:4,5-c′]dithiophene-4,8-dione] was designed and synthesized for this application .

Mechanism of Action

While the mechanism of action for “trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone” is not specifically known, thiophene derivatives have been found to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives continue to be a topic of interest in medicinal chemistry research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the development of novel thiophene derivatives with enhanced pharmacological activity.

properties

IUPAC Name |

1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-5(11)6-4-7(6)8-2-3-9(10)12-8/h2-3,6-7H,4H2,1H3/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWMCVNJDRDXPE-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@H]1C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2672587.png)

![N-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2672588.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate](/img/structure/B2672602.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2672604.png)

![1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2672605.png)

![1-ethyl-2-hydrazinyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2672607.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2672608.png)